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A new wave of targeted therapies for autoimmune diseases has emerged with the development

of Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a detailed, data-supported

comparison of two prominent BTK inhibitors: BMS-986143 (fenebrutinib) and evobrutinib, with

a focus on their application in multiple sclerosis (MS).

This comparison guide is intended for researchers, scientists, and drug development

professionals, offering an objective analysis of the available preclinical and clinical data to

inform research and development decisions.

Introduction to BTK Inhibition in Autoimmunity
Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells,

including B cells and myeloid cells like microglia and macrophages.[1][2][3] By inhibiting BTK,

these drugs can modulate the activation and function of these cells, which are implicated in the

inflammatory and neurodegenerative processes of autoimmune diseases such as multiple

sclerosis.[4][5] This targeted approach offers the potential for more selective

immunomodulation compared to broader immunosuppressive therapies.[1] Both fenebrutinib

and evobrutinib are orally administered small molecules designed to inhibit BTK, but they differ

in their chemical properties and clinical outcomes.[6][7]
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The primary difference in the mechanism of action between fenebrutinib and evobrutinib lies in

their interaction with the BTK enzyme.

Fenebrutinib (BMS-986143) is a reversible, non-covalent BTK inhibitor.[2][6][8] This means it

does not form a permanent bond with the BTK enzyme, which may contribute to its safety

profile.[3][9] Preclinical data have shown fenebrutinib to be a potent and highly selective

inhibitor of both B-cell and microglia activation.[3][8][9]

Evobrutinib, in contrast, is an irreversible, covalent BTK inhibitor.[7] It forms a permanent bond

with a specific cysteine residue on the BTK enzyme, leading to sustained inhibition.[7]

Evobrutinib also targets B cells and myeloid cells to modulate immune responses.[10]

Signaling Pathway of BTK Inhibition
The following diagram illustrates the central role of BTK in B-cell receptor signaling and the

point of intervention for BTK inhibitors like fenebrutinib and evobrutinib.
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BTK Signaling Pathway and Inhibitor Action

Preclinical and In Vitro Comparison
Direct comparative preclinical studies provide insights into the relative potency and selectivity

of these two inhibitors.
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Parameter
BMS-986143
(Fenebrutinib)

Evobrutinib Reference

Binding Type
Reversible, Non-

covalent
Irreversible, Covalent [6][7]

BTK IC50 (enzymatic)
0.5 nM (as BMS-

986142)
33.5 nM [11][12]

Cellular Potency

(IC50)
2.9 nM 33.5 nM [12]

Selectivity

Highly selective; 130

times more selective

for BTK vs. other

kinases.

Highly selective. [6][8]

In Vitro Potency

Higher potency on B

cells and myeloid

progenitor lineage

cells compared to

evobrutinib.

Lower in vitro potency

on B cells and myeloid

cells compared to

fenebrutinib.

[13][14]

CNS Penetration
Yes, crosses the

blood-brain barrier.

Yes, crosses the

blood-brain barrier.
[2][7]

Clinical Efficacy in Multiple Sclerosis
The most significant divergence between fenebrutinib and evobrutinib is seen in their Phase 3

clinical trial results for relapsing multiple sclerosis (RMS). Both were compared against the

active comparator teriflunomide.

Fenebrutinib (FENhance 1 & 2 Trials)
The FENhance program consists of two identical Phase 3 trials. Results from FENhance 2

demonstrated that fenebrutinib significantly reduced the annualized relapse rate (ARR)

compared to teriflunomide over a 96-week period.[15][16] In the FENtrepid trial for primary

progressive MS (PPMS), fenebrutinib was also found to be non-inferior to ocrelizumab in

delaying disability progression.[15][17]
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Evobrutinib (evolutionRMS1 & evolutionRMS2 Trials)
The two Phase 3 EVOLUTION trials did not meet their primary endpoint of reducing annualized

relapse rates in people with RMS compared to teriflunomide.[18] The efficacy of evobrutinib

was not superior to that of teriflunomide.[18]

Efficacy Endpoint
BMS-986143
(Fenebrutinib) -
FENhance 2

Evobrutinib -
evolutionRMS1 & 2

Reference

Primary Endpoint

Met: Significantly

reduced ARR

compared to

teriflunomide.

Not Met: Did not show

superiority in reducing

ARR compared to

teriflunomide.

[15][18]

Annualized Relapse

Rate (ARR)

Data from the full

analysis of FENhance

2 are pending

presentation at

upcoming medical

meetings.

evolutionRMS1: 0.15

(evobrutinib) vs. 0.14

(teriflunomide).

evolutionRMS2: 0.11

(evobrutinib) vs. 0.11

(teriflunomide).

[18]

Disability Progression

In the FENtrepid

(PPMS) trial,

fenebrutinib was non-

inferior to ocrelizumab

in delaying disability

progression.

No significant

difference compared

to teriflunomide.

[15][18]

MRI Lesions

Phase 2 (FENopta)

showed significant

reduction in new T1

Gd+ and

new/enlarging T2

lesions vs. placebo.

Phase 2 showed a

reduction in T1 Gd+

lesions vs. placebo.

[9][10]

Safety and Tolerability
The safety profiles of both drugs have been evaluated in their respective clinical trial programs.
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Safety Finding
BMS-986143
(Fenebrutinib)

Evobrutinib Reference

General Tolerability
Generally well-

tolerated.

Generally well-

tolerated.
[2][18]

Most Common

Adverse Events

COVID-19, urinary

tract infection,

pharyngitis,

respiratory tract

infection.

Cold-like symptoms,

increased liver

enzymes.

[2][10]

Liver Enzyme

Elevation

Liver safety was

consistent with

previous studies.

Increased liver

enzymes were noted

as a side effect.

[10][15]

Discontinuation in

other indications

Phase 2 trial in

rheumatoid arthritis

(as BMS-986142) was

discontinued due to

elevated liver

enzymes at the

highest dose and lack

of benefit.

Not applicable. [19][20]

Experimental Protocols
Fenebrutinib Phase 3 Program (FENhance 1 & 2)

Study Design: Two identical, multicenter, randomized, double-blind, double-dummy, parallel-

group studies.[5]

Participants: Adults with RMS.[5]

Intervention: Oral fenebrutinib twice a day versus oral teriflunomide once a day for at least

96 weeks.[5]

Primary Endpoint: Annualized relapse rate (ARR).[5]
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Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

Evobrutinib Phase 3 Program (evolutionRMS1 & 2)
Study Design: Two randomized, parallel-group, double-blind, double-dummy, active-

controlled studies.[18]

Participants: Adults with RMS.[18]

Intervention: Oral evobrutinib 45mg twice-daily versus oral teriflunomide 14mg once-daily for

up to 156 weeks.[18]

Primary Endpoint: Annualized relapse rate (ARR).[18]

Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

Experimental Workflow for a Phase 3 RMS Trial
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Generalized Phase 3 RMS Trial Workflow

Conclusion
Based on the currently available data, fenebrutinib (BMS-986143) and evobrutinib present a

clear differentiation in their clinical efficacy for multiple sclerosis, despite both being BTK

inhibitors. Fenebrutinib's reversible, non-covalent binding mechanism and positive Phase 3

results in both relapsing and progressive forms of MS position it as a promising future therapy.

[15][16][17] In contrast, evobrutinib, an irreversible inhibitor, did not demonstrate superiority

over an active comparator in its Phase 3 RMS trials, leading to a different developmental

outlook.[18]
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For researchers and drug development professionals, the contrasting outcomes of these two

molecules underscore the importance of subtle molecular differences, such as binding kinetics

and selectivity, in translating a mechanism of action into clinical success. Further analysis of

the full data from the fenebrutinib trials will be crucial in fully defining its therapeutic potential

and place in the evolving landscape of autoimmune disease treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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